6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine
CAS No.: 2092155-69-4
Cat. No.: VC3204761
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092155-69-4 |
|---|---|
| Molecular Formula | C11H10ClN3 |
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | 6-[(2-chlorophenyl)methyl]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H10ClN3/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2,(H2,13,14,15) |
| Standard InChI Key | OIEKCZNOPVOXIF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=CC(=NC=N2)N)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=CC(=NC=N2)N)Cl |
Introduction
6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound features a pyrimidine ring substituted with a 2-chlorophenylmethyl group at the sixth position and an amine group at the fourth position. Its molecular formula is C11H10ClN3, reflecting its complex structure and potential for diverse chemical reactivity and biological activity.
Synthesis and Industrial Applications
The synthesis of 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine typically involves multiple steps and can be optimized using continuous flow reactors in industrial settings. Specific catalysts and solvents are employed to enhance yield and purity. This compound serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Biological Activity and Research Findings
6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine has demonstrated notable biological activities, including antitumor effects. It has shown the ability to induce cell cycle arrest and apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic mechanisms. The compound exhibits selective cytotoxicity, affecting cancer cells more than normal cells.
Table 1: Antitumor Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|
| HeLa | 53.02 | 50% |
| MDA-MB-435 | 37.42 | 100% (total death) |
| K562 | 22.77 | Moderate |
| AGS | 32.21 | Significant |
Pharmacokinetics and Potential Therapeutic Applications
The pharmacokinetic profile of 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine indicates good oral bioavailability and favorable distribution characteristics within tissues. It undergoes biotransformation via cytochrome P450 enzymes, which may affect its efficacy and safety profile. Research suggests that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Analytical Techniques for Characterization
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly used to characterize 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine and confirm its structure. These methods provide detailed insights into its molecular properties and purity.
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